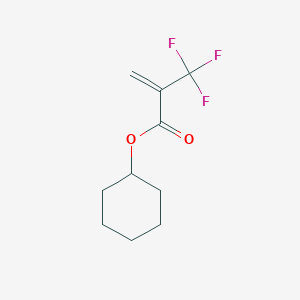
2-Propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester is a chemical compound with the molecular formula C10H13F3O2 It is an ester derivative of 2-propenoic acid, where the hydrogen atom in the carboxyl group is replaced by a cyclohexyl group, and a trifluoromethyl group is attached to the second carbon of the propenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester typically involves the esterification of 2-propenoic acid with cyclohexanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified using techniques such as distillation, chromatography, or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins or enzymes. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, cyclohexyl ester
- 2-Propenoic acid, 3-phenyl-, cyclohexyl ester
- 2-Propenoic acid, 2-(trifluoromethyl)-, tricyclo[3.3.1.13]dec-1-yl ester
Uniqueness
2-Propenoic acid, 2-(trifluoromethyl)-, cyclohexyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
769175-07-7 |
|---|---|
Molecular Formula |
C10H13F3O2 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
cyclohexyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C10H13F3O2/c1-7(10(11,12)13)9(14)15-8-5-3-2-4-6-8/h8H,1-6H2 |
InChI Key |
OYKNZRLOFMNYPG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OC1CCCCC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















